![molecular formula C9H7FO B1406142 1-Ethynyl-2-fluoro-3-methoxybenzene CAS No. 1402353-80-3](/img/structure/B1406142.png)
1-Ethynyl-2-fluoro-3-methoxybenzene
Overview
Description
“1-Ethynyl-2-fluoro-3-methoxybenzene” is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for “1-Ethynyl-2-fluoro-3-methoxybenzene” is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 . This code provides a specific description of the compound’s molecular structure.
Scientific Research Applications
Ortho-dehydrophenoxy Anion Formation
1-Ethynyl-2-fluoro-3-methoxybenzene contributes to the formation of the ortho-dehydrophenoxy anion, as evidenced by research on the conjugate bases of fluorobenzene and methoxybenzene. This anion, identified as C6H3O−, forms through reactions involving proton transfer, addition to the benzyne triple bond, and fragmentation, showcasing its unique reactivity and the influence of 1-ethynyl-2-fluoro-3-methoxybenzene in this process (Dahlke & Kass, 1992).
Synthesis of Acetylide-Functionalized Ligands
The compound plays a role in synthesizing new acetylide-functionalized aromatic ligands. These ligands, along with their dinuclear platinum complexes, have extended π-conjugation, showcasing the utility of 1-ethynyl-2-fluoro-3-methoxybenzene in creating complex structures with potential applications in material science and catalysis (Khan et al., 2003).
Inclusion Complex Formation
This chemical is instrumental in forming inclusion complexes, as seen in the creation of a stable inclusion complex with benzene, where methoxy-functionalized 1,3,5-triaroylbenzene derivatives show significant interaction, highlighting its role in host-guest chemistry and molecular recognition processes (Pigge, Ghasedi, & Rath, 1999).
Application in Sonogashira Cross-Coupling Reactions
The compound is also applied in Sonogashira cross-coupling reactions, demonstrating its utility in synthetic organic chemistry, particularly in the creation of fluorophenylethynyl-substituted compounds (Wüst & Kniess, 2003).
Homo- and Copolymerization
1-Ethynyl-2-fluoro-3-methoxybenzene is used in the homo- and copolymerization of aromatic diynes, leading to poly(aryleneethynylenevinylene) polymers. This demonstrates its role in the development of new materials with potential applications in electronics and photonics (Pasquini, Fratoddi, & Bassetti, 2009).
Copolymer Film Properties
The compound contributes to the synthesis of novel copolymer films, such as poly(OEPMOB-co-1-hydroxy-2-methoxybenzene) films. These films exhibit enhanced thermal stability and light-emitting properties, indicating the compound's role in developing advanced materials for optical applications (Huang et al., 2012).
Oligonucleotide Synthesis
It's also used in synthesizing oligonucleotides containing nucleotide analogs, where its derivatives have shown to enhance the stability of nucleic acid duplexes, indicating potential applications in genetic research and biotechnology (Griesang & Richert, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-ethynyl-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKCAGHCGWMUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-fluoro-3-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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